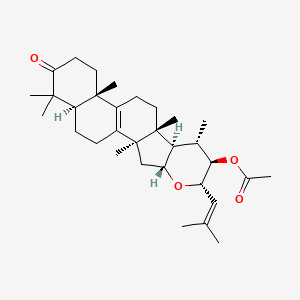
Echinodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinodone is a natural product found in Echinodontium tsugicola with data available.
Applications De Recherche Scientifique
Antioxidant Activity and Cytotoxic Effects
Raphiodon echinus (R. echinus), related to Echinodone, has been studied for its potential antioxidant, cytotoxicity, and genotoxicity effects. This plant exhibits antioxidant activity and does not induce genotoxicity, cytotoxicity, or osmotic fragility in human blood cells, suggesting its therapeutic effect may be partly due to its antioxidant potential (Duarte et al., 2015).
Antimicrobial Properties
The essential oil of R. echinus leaf has been investigated for its antimicrobial properties. It exhibits low antifungal and antibacterial activity but shows a strong modulatory effect on antimicrobial drugs when associated with the oil, suggesting its potential as a natural product capable of enhancing the antibacterial and antifungal activity of antimicrobial drugs (Duarte et al., 2016).
Neuroprotective and Cardiovascular Effects
Echinacoside (ECH), a natural phenylethanoid glycoside isolated from Echinacea angustifolia and related to Echinodone, has been found to possess significant neuroprotective and cardiovascular effects. It shows potential for treating Parkinson’s and Alzheimer’s diseases, although further studies are required to confirm its safety and efficacy (Liu et al., 2018).
Immunostimulating Activity
Echinacea, related to Echinodone, is considered to have immunostimulating activity and is commonly used for treating common colds and upper respiratory tract infections. However, the efficacy of echinacea in these applications is still subject to debate due to varying study results and methodological uncertainties (Giles et al., 2000).
Impact on Immune Cell Activation
Echinacea purpurea, Astragalus membranaceus, and Glycyrrhiza glabra have been assessed for their ability to activate immune cells in human subjects. These herbs demonstrate stimulation of immune cells and have an additive effect when used in combination (Brush et al., 2006).
Modulation of TNF-α Gene Expression
Echinacea preparations, particularly EchinaforceTM, have been found to modulate TNF-α gene expression via cannabinoid receptor CB2 and multiple signal transduction pathways. This suggests a potential molecular mechanism of action of Echinacea, highlighting the role of alkylamides as potent immunomodulators and potential ligands for CB2 receptors (Gertsch et al., 2004).
Developmental Biology of Echinoderms
Echinoderms, including echinoids, have been central in studies of life history evolution and developmental biology. These studies have contributed significantly to our understanding of developmental mechanisms, including gene regulatory networks, cell lineage specification, and morphogenesis (Hart, 2002).
Propriétés
Numéro CAS |
10178-41-3 |
|---|---|
Nom du produit |
Echinodone |
Formule moléculaire |
C32H48O4 |
Poids moléculaire |
496.732 |
InChI |
InChI=1S/C32H48O4/c1-18(2)16-23-28(35-20(4)33)19(3)27-24(36-23)17-32(9)22-10-11-25-29(5,6)26(34)13-14-30(25,7)21(22)12-15-31(27,32)8/h16,19,23-25,27-28H,10-15,17H2,1-9H3/t19-,23-,24+,25-,27-,28+,30+,31+,32-/m0/s1 |
Clé InChI |
ACPQHJVBMJBRJO-JDDVEGLTSA-N |
SMILES |
CC1C2C(CC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)C)C)C)C)OC(C1OC(=O)C)C=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



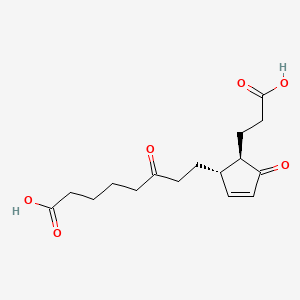
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

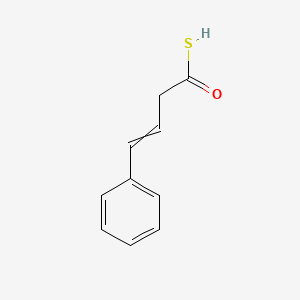
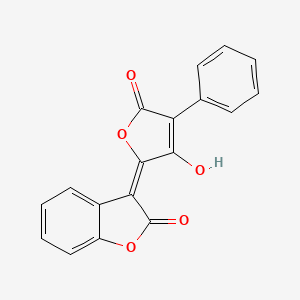
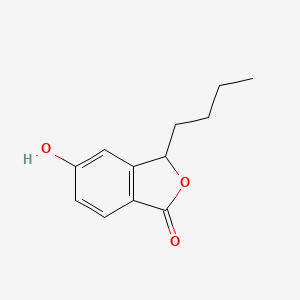
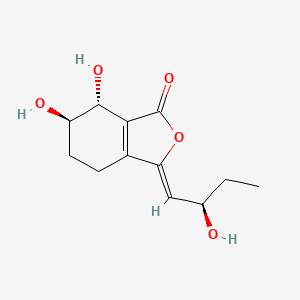
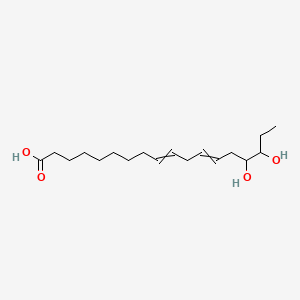
![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)
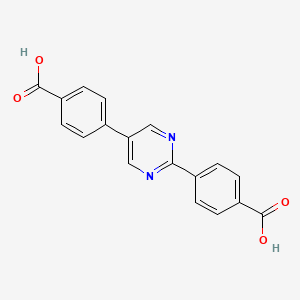



![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)